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molecular formula C14H14 B1196317 1,1-Diphenylethane CAS No. 612-00-0

1,1-Diphenylethane

Cat. No. B1196317
M. Wt: 182.26 g/mol
InChI Key: BSZXAFXFTLXUFV-UHFFFAOYSA-N
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Patent
US04944848

Procedure details

One known synthesis of this odorant is based on the Friedel-Crafts reaction of styrene with benzene (see Spilker and Schade, Chem. Berichte, 65 (1932), 1686. The product 1,1-diphenylethane was obtained in only 25% yield. Other procedures described in the literature, for example the reaction of benzyl chloride with toluene and cupric chlorides as catalysts (U.S. Pat. No. 3,679,760) or the oxidative coupling of ethylbenzene and benzene with a catalyst consisting of aluminum and cupric chlorides (U.S. Pat. No. 3,631,211) produce only low yields and/or require costly starting materials, so that industrial use is not practical.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C1C=CC=CC=1>[C:3]1([CH:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH3:1])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesis of this odorant

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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